molecular formula C10H20N4O4 B168915 L-Lysine, glycylglycyl- CAS No. 10236-53-0

L-Lysine, glycylglycyl-

Cat. No.: B168915
CAS No.: 10236-53-0
M. Wt: 260.29 g/mol
InChI Key: QITBQGJOXQYMOA-ZETCQYMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Lysine, glycylglycyl- can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between L-lysine and glycylglycine . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization of the amino acids.

Industrial Production Methods

Industrial production of L-lysine often involves microbial fermentation using strains of Corynebacterium glutamicum . This bacterium is engineered to overproduce L-lysine, which can then be isolated and purified. The production of L-lysine, glycylglycyl- from this process involves additional steps to couple L-lysine with glycylglycine, typically using enzymatic or chemical methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-Lysine, glycylglycyl- undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of L-lysine, glycylglycyl- with modified functional groups, which can be used in further biochemical applications .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O4/c11-4-2-1-3-7(10(17)18)14-9(16)6-13-8(15)5-12/h7H,1-6,11-12H2,(H,13,15)(H,14,16)(H,17,18)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITBQGJOXQYMOA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427213
Record name L-Lysine, glycylglycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10236-53-0
Record name Glycylglycyl-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10236-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine, glycylglycyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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